2-Methoxyisophthalic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

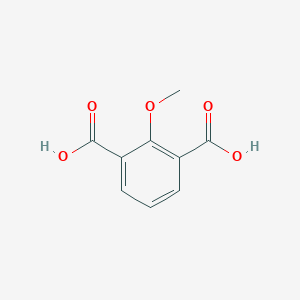

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWAPLTWCQQSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404246 | |

| Record name | 2-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951-38-8 | |

| Record name | 2-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxyisophthalic acid CAS number and properties

An In-depth Technical Guide to 2-Methoxyisophthalic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1951-38-8), a valuable chemical intermediate. The document details its core physicochemical properties, provides a validated synthesis protocol, explores its chemical reactivity and applications as a synthetic building block, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require in-depth technical information and practical insights into the utility of this compound.

Core Compound Identification

This compound, also known as 2-methoxybenzene-1,3-dicarboxylic acid, is an aromatic compound featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 2. This substitution pattern imparts specific reactivity and steric properties, making it a strategic precursor in multi-step organic syntheses.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. It is a stable, solid compound under standard conditions, presenting as a white or off-white powder.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 1951-38-8 | [2][3][4] |

| Molecular Formula | C₉H₈O₅ | [2][3] |

| Molecular Weight | 196.16 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 213-215 °C (lit.) | [2] |

| Boiling Point | 409.6 ± 30.0 °C (Predicted) | |

| Density | 1.416 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.42 ± 0.10 (Predicted) | |

| Storage | Room temperature, sealed in a dry container | |

| InChI Key | ZRWAPLTWCQQSAN-UHFFFAOYSA-N | [2] |

Spectroscopic Data Analysis

-

¹H NMR Spectroscopy : An experimental spectrum has been recorded in D₂O at 600 MHz.[1] Based on its structure, the spectrum is expected to show:

-

A sharp singlet for the methoxy (-OCH₃) protons, typically around 3.8-4.0 ppm.

-

Signals for the three aromatic protons. The proton between the two carboxyl groups will likely be the most downfield, with the other two showing coupling patterns (doublets or doublet of doublets) characteristic of a 1,2,3-trisubstituted benzene ring.

-

A very broad singlet for the two carboxylic acid (-COOH) protons, which may be absent or shifted significantly depending on the solvent (e.g., exchange with D₂O).

-

-

¹³C NMR Spectroscopy : The spectrum should display nine distinct carbon signals:

-

Two signals for the carboxylic acid carbons (-COOH) in the range of 165-175 ppm.

-

Six signals for the aromatic carbons, with the carbon attached to the methoxy group being the most shielded (lowest ppm value among the C-O substituted carbons) and the carbons attached to the carboxyl groups being deshielded. A typical chemical shift for an ortho-substituted methoxy carbon is around 56 ± 1 ppm.[5][6]

-

One signal for the methoxy carbon (-OCH₃) around 55-60 ppm.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by the carboxylic acid and ether functional groups. Key expected absorption bands include:

-

A very broad O-H stretching band from the carboxylic acid dimers, centered around 3000 cm⁻¹.

-

A strong, sharp C=O stretching band for the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹.

-

C-O stretching bands for the ether and carboxylic acid functionalities between 1200-1300 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Synthesis Protocol

This compound can be reliably synthesized via the oxidation of 2,6-dimethylanisole. The following protocol is adapted from established patent literature, providing a robust method for laboratory-scale preparation. The causality behind this choice is the use of inexpensive, readily available starting materials and a strong, non-selective oxidant (KMnO₄) that effectively converts methyl groups to carboxylic acids under basic conditions, which prevents premature decarboxylation.

Experimental Protocol: Oxidation of 2,6-Dimethylanisole

Materials:

-

2,6-Dimethylanisole

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Prepare Oxidant Solution: In a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve potassium hydroxide (e.g., 3.3 g, 0.06 mol) and potassium permanganate (e.g., 19.15 g, 0.121 mol) in water (e.g., 98 mL). Stir until a homogenous alkaline potassium permanganate solution is formed.

-

Add Substrate: While vigorously stirring the oxidant solution, slowly add 2,6-dimethylanisole (e.g., 2.6 mL, 0.018 mol). Ensure the organic substrate is fully dispersed.

-

Reaction: Heat the mixture to 80 °C and maintain a gentle reflux with continuous stirring for 4 hours. The progress of the reaction is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Remove the insoluble MnO₂ residue by suction filtration. Wash the filter cake with a small amount of water to recover any trapped product.

-

Workup - Acidification: Combine the filtrate and washings. Under agitation in an ice bath, carefully acidify the filtrate by dropwise addition of concentrated hydrochloric acid until the pH reaches 3-4.

-

Isolation: A white solid, this compound, will precipitate upon acidification. Collect the solid by suction filtration.

-

Purification: Wash the collected solid 2-3 times with cold water to remove inorganic salts. Dry the product in a vacuum oven at 60 °C to a constant weight.

Synthesis Workflow Diagram

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617) [hmdb.ca]

- 2. 2-甲氧基间苯二甲酸 85% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 1951-38-8 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 4. This compound CAS#: 1951-38-8 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methoxyisophthalic Acid: Molecular Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-methoxyisophthalic acid, a valuable building block in synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and its emerging applications, particularly in the design of novel materials.

Introduction: The Significance of Substituted Phthalic Acids

Isophthalic acid and its derivatives are fundamental scaffolds in organic chemistry, serving as versatile precursors for a wide array of functional molecules. The introduction of substituents onto the benzene ring, such as a methoxy group, significantly modulates the electronic and steric properties of the parent molecule. This targeted modification is a cornerstone of rational molecular design, enabling the fine-tuning of properties for specific applications, from pharmaceuticals to advanced materials. This compound, with its unique substitution pattern, presents a compelling case for in-depth study, offering a distinct spatial arrangement of functional groups that can influence intermolecular interactions and reactivity.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is paramount for its effective utilization. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Identity

The foundational attributes of this compound are summarized in the table below, providing a clear reference for its identification and handling.

| Identifier | Value | Source |

| IUPAC Name | 2-Methoxybenzene-1,3-dicarboxylic acid | N/A |

| CAS Number | 1951-38-8 | |

| Molecular Formula | C₉H₈O₅ | |

| Molecular Weight | 196.16 g/mol | [1] |

| Canonical SMILES | COC1=C(C=CC=C1C(=O)O)C(=O)O | |

| InChI Key | ZRWAPLTWCQQSAN-UHFFFAOYSA-N |

Physicochemical Data

The physical properties of this compound dictate its behavior in various chemical processes and are crucial for experimental design.

| Property | Value | Source |

| Melting Point | 213-215 °C | |

| Boiling Point (Predicted) | 409.6 ± 30.0 °C | [2] |

| Appearance | White to off-white powder | |

| Purity (Typical) | ≥85% |

Molecular Architecture

The molecular structure of this compound is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 2. This arrangement has significant implications for its chemical behavior. The proximity of the methoxy group to one of the carboxylic acid functions can induce steric hindrance and electronic effects, influencing its acidity and reactivity compared to its isomers, 4-methoxyisophthalic and 5-methoxyisophthalic acid.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxyisophthalic Acid from 2,6-Dimethylanisole

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 2-methoxyisophthalic acid, a valuable dicarboxylic acid building block. The primary synthetic route detailed herein involves the robust oxidation of the readily available starting material, 2,6-dimethylanisole. This guide emphasizes the underlying chemical principles, provides a detailed and validated experimental protocol, and offers insights into process control for achieving high yield and purity.

Strategic Overview: The Oxidation of Benzylic Methyl Groups

The conversion of 2,6-dimethylanisole to this compound is fundamentally an oxidation reaction. The core of this transformation lies in the conversion of the two sterically hindered methyl groups on the aromatic ring into carboxylic acid functionalities. The methoxy group (-OCH₃) at the 2-position remains intact under the chosen reaction conditions, directing the synthesis towards the desired product.

The selection of an appropriate oxidizing agent is paramount. The agent must be powerful enough to oxidize the alkyl side chains of the arene but selective enough to avoid degradation of the aromatic ring or cleavage of the ether linkage. For this purpose, potassium permanganate (KMnO₄) in an alkaline medium stands out as a classic and highly effective reagent.[1][2] The alkaline conditions, typically facilitated by a base like potassium hydroxide (KOH), are crucial for several reasons: they enhance the solubility of permanganate in the aqueous medium and prevent the formation of acidic byproducts that could lead to unwanted side reactions.[3]

The generally accepted mechanism for the oxidation of alkylarenes by permanganate involves the initial abstraction of a benzylic hydrogen, which is the rate-determining step.[4] This is followed by a series of subsequent oxidation steps that ultimately convert the methyl group into a carboxylate salt. Upon completion of the reaction, acidification is required to protonate the dicarboxylate salt, causing the desired this compound to precipitate from the solution.

Overall Reaction Scheme

Caption: Overall synthesis of this compound from 2,6-dimethylanisole.

Physicochemical Data of Key Compounds

A clear understanding of the physical properties of the reactant and product is essential for proper handling, reaction monitoring, and purification.

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Appearance | m.p. (°C) | b.p. (°C) |

| 2,6-Dimethylanisole | 2-methoxy-1,3-dimethylbenzene | C₉H₁₂O | 136.19 | Colorless to pale yellow liquid[5] | N/A | 182[6] |

| This compound | 2-methoxybenzene-1,3-dicarboxylic acid | C₉H₈O₅ | 196.16 | White powder[7] | 213-215[7] | N/A |

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[3] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Reagents and Equipment

-

Reagents:

-

2,6-Dimethylanisole (C₉H₁₂O)

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Concentrated Hydrochloric acid (HCl, ~37%)

-

Deionized water

-

-

Equipment:

-

Three-neck round-bottom flask (sized appropriately for the scale)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Beakers and graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

pH indicator strips or pH meter

-

Vacuum oven

-

Step-by-Step Procedure

Part A: Oxidation Reaction

-

Prepare the Alkaline Oxidant Solution: In the round-bottom flask, dissolve potassium hydroxide (KOH) in a measured volume of deionized water with stirring. Once the KOH is fully dissolved, cautiously add potassium permanganate (KMnO₄) in portions. Stir until a homogeneous dark purple solution is obtained. Causality: The pre-dissolution of KOH creates the necessary alkaline environment for the oxidation and helps solubilize the KMnO₄.

-

Add the Substrate: Fit the flask with a reflux condenser and a dropping funnel. Begin vigorous stirring of the permanganate solution. Slowly add 2,6-dimethylanisole dropwise from the dropping funnel into the flask. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent a dangerous temperature surge.

-

Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80°C) using the heating mantle. Maintain this temperature with continuous stirring for 4 hours.[3] During this time, a brown precipitate of manganese dioxide (MnO₂) will form. Causality: The extended reflux period ensures the complete oxidation of both methyl groups to achieve a high conversion rate.

-

Reaction Quench and Work-up: After 4 hours, turn off the heat and allow the mixture to cool to room temperature.

-

Isolate the Filtrate: Set up a suction filtration apparatus with a Buchner funnel. Filter the cooled reaction mixture to remove the brown manganese dioxide solid. Wash the solid cake with a small amount of deionized water to recover any product adsorbed onto its surface. Combine the filtrate and the washings. Trustworthiness: This separation is a critical purification step. The filtrate now contains the potassium salt of this compound.

Part B: Product Isolation and Purification

-

Acidification: Transfer the clear, combined filtrate to a large beaker placed in an ice bath to manage the heat generated during neutralization. While stirring, slowly add concentrated hydrochloric acid (HCl) to the filtrate.

-

Precipitation: Continue adding HCl until the pH of the solution reaches 3-4, checking periodically with a pH strip.[3] A voluminous white solid will precipitate out of the solution. Causality: Acidification protonates the water-soluble potassium 2-methoxyisophthalate, converting it into the much less soluble free this compound, causing it to precipitate.

-

Collection: Collect the white precipitate by suction filtration using a clean Buchner funnel.

-

Washing: Wash the solid product on the filter with several portions of cold deionized water to remove any residual inorganic salts (like KCl).

-

Drying: Transfer the purified white solid to a watch glass or crystallization dish and dry it in a vacuum oven at 60°C until a constant weight is achieved. The final product is pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis process, from initial setup to the final, dried product.

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations and Troubleshooting

-

Safety: Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials. Concentrated hydrochloric acid is highly corrosive. The oxidation reaction is exothermic and should be controlled with slow addition and efficient stirring.

-

Troubleshooting:

-

Low Yield: If the yield is poor, the reaction may have been incomplete. Consider extending the reflux time. Ensure the pH during precipitation is accurately controlled; if the solution is not acidic enough, the product will remain dissolved as its salt.

-

Product Contamination: The primary byproduct is manganese dioxide. If the initial filtration is not thorough, the product may be discolored. If the product contains inorganic salts, more extensive washing with cold water is required. For very high purity applications, recrystallization from a suitable solvent like water or an acetone-water mixture can be performed.[8][9]

-

Conclusion

The oxidation of 2,6-dimethylanisole using alkaline potassium permanganate is a reliable and straightforward method for producing this compound. This guide provides a validated, step-by-step protocol grounded in established chemical principles. By carefully controlling key parameters such as addition rate, temperature, and pH, researchers can consistently obtain this valuable chemical intermediate in high yield and purity, suitable for applications in materials science, coordination chemistry, and pharmaceutical development.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Alumina supported potassium permanganate: an efficient reagent for chemoselective dehydrogenation of 2-imidazolines under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103159620A - Preparation method of 2-hydroxyisophthalic acid - Google Patents [patents.google.com]

- 4. Mechanism of permanganate oxidation of alkanes, arenes and related compounds - UBC Library Open Collections [open.library.ubc.ca]

- 5. guidechem.com [guidechem.com]

- 6. 2,6-Dimethylanisole 98 1004-66-6 [sigmaaldrich.com]

- 7. This compound 85 1951-38-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]

The Solubility Profile of 2-Methoxyisophthalic Acid in Organic Solvents: A Guide for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methoxyisophthalic acid (C₉H₈O₅, Molar Mass: 196.16 g/mol ) is an aromatic dicarboxylic acid featuring a methoxy group substituent.[1][2] This molecular architecture makes it a valuable building block and intermediate in various fields, including the synthesis of coordination polymers, metal-organic frameworks (MOFs), and novel pharmaceutical compounds.[3] For professionals in chemical synthesis and drug development, a comprehensive understanding of its solubility in organic solvents is not merely academic; it is a cornerstone of process design, purification, and formulation.[4][5][6]

Low solubility can lead to unpredictable results in screening assays and hinder bioavailability in drug candidates, escalating development costs and timelines.[4][5] Conversely, knowledge of solubility behavior is critical for techniques such as crystallization, extraction, and chromatography.[7] This guide provides a deep dive into the theoretical principles governing the solubility of this compound, presents a qualitative solubility profile, and details a robust experimental protocol for its precise quantitative determination.

Theoretical Principles: A Molecular Perspective on Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The widely cited principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[8] To apply this, we must first analyze the structural features of this compound.

Molecular Structure of this compound:

-

Two Carboxylic Acid (-COOH) Groups: These are highly polar functional groups capable of acting as both hydrogen bond donors (from the -OH) and acceptors (from the C=O). This is the dominant feature influencing its solubility.

-

An Aromatic Benzene Ring: This core structure is nonpolar and hydrophobic.

-

A Methoxy (-OCH₃) Group: The C-O bonds make this group polar, and the oxygen atom can act as a hydrogen bond acceptor.

The overall solubility is a balance between the strong polar, hydrogen-bonding character of the carboxylic acid and methoxy groups and the nonpolar nature of the aromatic ring.

Interaction with Different Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain -OH groups and can readily engage in hydrogen bonding with the carboxylic acid groups of the solute. Therefore, this compound is expected to exhibit high solubility in these solvents.[9][10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess significant dipole moments but lack hydrogen bond-donating capabilities. They can, however, act as hydrogen bond acceptors. Strong dipole-dipole interactions and hydrogen bonding with the carboxylic acid's -OH will lead to good solubility.

-

Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): These are less polar than the aprotic solvents above but can still act as hydrogen bond acceptors. Moderate to low solubility is anticipated.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak London dispersion forces. The strong solute-solute interactions (hydrogen bonding forming dimers) in solid this compound are much stronger than any potential solute-solvent interactions.[9] Consequently, the compound is expected to be poorly soluble or insoluble in nonpolar solvents.[9]

The solubility of dicarboxylic acids generally decreases as the nonpolar carbon chain length increases.[11][12] While this compound is a rigid aromatic structure, this principle underscores the importance of the balance between polar functional groups and the nonpolar hydrocarbon framework.

Qualitative Solubility Data

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between solvent -OH and solute -COOH groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Ketones | Acetone | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and hydrogen bond acceptance. |

| Ethers | Diethyl Ether | Low | Lower polarity and steric hindrance compared to THF. |

| Halogenated | Dichloromethane (DCM) | Very Low | Insufficient polarity to overcome solute-solute hydrogen bonding. |

| Nonpolar Aromatic | Toluene | Very Low / Insoluble | Weak dispersion forces cannot disrupt the strong solute crystal lattice. |

| Nonpolar Aliphatic | n-Hexane | Insoluble | Mismatch in polarity is too great; weak solvent interactions. |

Experimental Determination: The Shake-Flask Method

To obtain definitive, high-quality solubility data, experimental measurement is essential. The thermodynamic shake-flask method is considered the gold standard for its reliability and accuracy in determining equilibrium solubility.[13] This method ensures that the solution has reached its maximum saturation point under controlled conditions.

Protocol for Thermodynamic Solubility Determination

This protocol outlines the steps to measure the solubility of this compound in a chosen organic solvent at a specific temperature.

1. Materials and Preparation:

-

This compound (powder form, high purity).

-

Selected organic solvent (HPLC grade or equivalent).

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE) compatible with the solvent.

-

Analytical balance.

-

Volumetric flasks and pipettes for dilutions.

-

Analytical instrument for quantification (e.g., HPLC-UV).

2. Experimental Procedure:

-

Step 1: Add Excess Solute: Add an amount of solid this compound to a vial that is clearly in excess of what is expected to dissolve. This ensures that a solid phase remains at equilibrium.

-

Step 2: Add Solvent: Add a precisely known volume or mass of the chosen solvent to the vial.

-

Step 3: Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for thermodynamic solubility.[14]

-

Step 4: Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial or carefully draw the supernatant through a syringe filter.[4] This step is critical to prevent suspended solid particles from artificially inflating the measured concentration.

-

Step 5: Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume or mass of the saturated filtrate with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Step 6: Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4) to determine the concentration of this compound.

-

Step 7: Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or g/100g solvent).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is paramount. The choice of method depends on available equipment, required sensitivity, and the properties of the solvent.

Primary Recommendation: High-Performance Liquid Chromatography (HPLC) HPLC coupled with a UV detector is the most reliable and widely used technique for this purpose.[15]

-

Principle: The method separates the analyte from any potential impurities or solvent-related peaks before quantification.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with 0.1% formic or phosphoric acid) is typical.[15]

-

Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Requirement: A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

Alternative Method: UV-Vis Spectrophotometry A simpler, faster alternative if an HPLC is unavailable.

-

Principle: Measures the absorbance of the diluted saturated solution and relates it to concentration via the Beer-Lambert law.

-

Procedure: A calibration curve is generated by measuring the absorbance of a series of standard solutions of this compound in the same solvent.

-

Limitation: This method is only suitable if the solvent itself does not absorb light at the analyte's λmax and if no impurities are present that could interfere with the measurement.

Caption: Decision tree for selecting an analytical quantification method.

Critical Factors for Self-Validating Protocols

To ensure the trustworthiness and reproducibility of solubility data, the experimental design must be self-validating. Consider the following:

-

Temperature Control: Solubility is highly temperature-dependent.[16][17][18] The temperature of the shaker and all subsequent handling steps must be controlled and recorded precisely.

-

Purity: The purity of both the this compound and the solvent must be high, as impurities can alter solubility.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium can be assumed.

-

pH of Solvent: For protic or aqueous-organic mixtures, the pH can dramatically influence the solubility of a carboxylic acid by causing deprotonation to the more soluble carboxylate salt.[17] This should be measured and controlled where relevant.

Conclusion

This compound exhibits a solubility profile dominated by its polar carboxylic acid functional groups. It is predicted to be highly soluble in polar protic and aprotic organic solvents while remaining poorly soluble in nonpolar media. While these theoretical principles provide a valuable starting point for solvent selection, they are not a substitute for precise experimental data.

For researchers and drug development professionals, the generation of reliable, quantitative solubility data is a critical step in advancing their work. The combination of the thermodynamic shake-flask method for sample preparation and HPLC-UV for quantification represents a robust, accurate, and authoritative protocol. By carefully controlling experimental variables such as temperature, equilibration time, and material purity, scientists can generate the high-quality data necessary for successful process development, purification, and formulation design.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Methoxy isophthalic acid,(CAS# 1951-38-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 5-Methoxyisophthalic acid 97 46331-50-4 [sigmaaldrich.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. mdpi.com [mdpi.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. Video: Physical Properties of Carboxylic Acids [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tutorsglobe.com [tutorsglobe.com]

- 12. The chemistry of Dicarboxylic Acids.pptx [slideshare.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2-Methoxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of 2-Methoxyisophthalic acid, a key building block in organic synthesis. In the absence of extensive publicly available data on its specific thermal decomposition, this document emphasizes the foundational principles and detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By understanding these techniques, researchers can rigorously characterize the thermal properties of this compound and similar compounds, ensuring the safety, efficacy, and quality of pharmaceutical products. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to design and interpret their own thermal analysis studies.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

In the journey from a promising molecule to a market-approved drug, the characterization of its physicochemical properties is paramount. Among these, thermal stability is a cornerstone of a robust pharmaceutical development program. It dictates crucial parameters such as shelf-life, storage conditions, and the selection of appropriate manufacturing processes (e.g., drying, milling, and formulation). An unstable compound can undergo degradation at elevated temperatures, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.

This compound, with its aromatic dicarboxylic acid structure, serves as a versatile intermediate in the synthesis of more complex molecules. Its stability under thermal stress is therefore a key consideration for its use in multi-step synthetic routes where elevated temperatures may be employed. This guide will provide the scientific community with a detailed framework for evaluating the thermal stability of this important compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on thermal analysis.

| Property | Value | Source |

| Chemical Formula | C₉H₈O₅ | |

| Molecular Weight | 196.16 g/mol | |

| Appearance | Off-white to white powder | |

| Melting Point | 213-215 °C | |

| Chemical Structure |

Caption: Chemical structure of this compound.

Theoretical Framework for Thermal Decomposition

The thermal decomposition of aromatic carboxylic acids like this compound is a complex process governed by the strength of its chemical bonds. The anticipated decomposition pathway would likely involve several key steps:

-

Sublimation: Depending on the experimental conditions (e.g., open pan vs. sealed pan in TGA/DSC), a portion of the material may sublime before decomposing.

-

Decarboxylation: The carboxylic acid groups are typically the most thermally labile. Their decomposition would release carbon dioxide (CO₂).[1]

-

Methoxy Group Cleavage: The ether linkage of the methoxy group can also cleave at elevated temperatures, potentially forming various volatile organic compounds.

-

Aromatic Ring Fragmentation: At very high temperatures, the stable aromatic ring will fragment, leading to the release of carbon monoxide (CO) and other smaller molecules.[2][3]

A proposed logical workflow for investigating the thermal decomposition is as follows:

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Experimental Protocols for Thermal Analysis

The following sections provide detailed, field-proven protocols for the thermal analysis of this compound. The causality behind experimental choices is explained to ensure a self-validating system.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.

4.1.1. Experimental Workflow

Caption: Step-by-step workflow for Thermogravimetric Analysis (TGA).

4.1.2. Detailed Protocol and Rationale

-

Sample Preparation:

-

Action: Accurately weigh 5-10 mg of this compound into a tared TGA crucible (ceramic or platinum).

-

Rationale: This sample size is sufficient to obtain a clear signal without causing significant thermal gradients within the sample, which could distort the results.

-

-

Instrument Parameters:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.

-

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

-

Rationale: This rate provides a good balance between resolution and experiment time. Slower heating rates can provide better resolution of overlapping thermal events.

-

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature where complete decomposition is expected (e.g., 600 °C).

-

Rationale: This range will encompass the melting and decomposition of most organic compounds.

-

-

-

Data Analysis:

-

The resulting TGA curve will plot the percentage of mass loss versus temperature.

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is a key indicator of the initiation of decomposition.

-

Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which shows the rate of mass loss. The peak of the DTG curve (Tpeak) indicates the temperature of the maximum rate of decomposition.

-

Residual Mass: The mass remaining at the end of the experiment, which can provide information about the formation of non-volatile decomposition products.

-

4.1.3. Hypothetical TGA Data for this compound

| Parameter | Hypothetical Value | Interpretation |

| Tonset | ~220 °C | Decomposition begins shortly after melting. |

| Tpeak | ~250 °C | The maximum rate of decomposition occurs at this temperature. |

| Mass Loss Step 1 | ~45% | Corresponds to the loss of both carboxyl groups as CO₂. |

| Mass Loss Step 2 | ~15% | Corresponds to the loss of the methoxy group. |

| Residual Mass at 600°C | < 5% | Indicates nearly complete decomposition into volatile products. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[4]

4.2.1. Experimental Workflow

Caption: Step-by-step workflow for Differential Scanning Calorimetry (DSC).

4.2.2. Detailed Protocol and Rationale

-

Sample Preparation:

-

Action: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Rationale: A smaller sample size is used in DSC to ensure good thermal contact and minimize thermal lag. A hermetically sealed pan is used to suppress the sublimation of the sample and to contain any evolved gases during decomposition, which can affect the heat flow measurement.

-

-

Instrument Parameters:

-

Atmosphere: An inert atmosphere (e.g., nitrogen at 50 mL/min) is used for the same reasons as in TGA.

-

Heating Rate: A heating rate of 10 °C/min is a good starting point.

-

Temperature Range: The temperature range should encompass the melting point and the onset of decomposition as determined by TGA (e.g., 25 °C to 300 °C).

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

Melting Point (Tm): An endothermic peak corresponding to the melting of the sample. The peak temperature is taken as the melting point.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which is a measure of the energy required to melt the sample.

-

Decomposition: Decomposition events can be either endothermic or exothermic and often appear as broad, irregular peaks following the melting endotherm.

-

4.2.3. Hypothetical DSC Data for this compound

| Parameter | Hypothetical Value | Interpretation |

| Melting Point (Tm) | ~214 °C | A sharp endothermic peak, consistent with literature values. |

| Enthalpy of Fusion (ΔHf) | ~30-40 kJ/mol | Typical for a crystalline organic molecule of this size. |

| Decomposition | Broad exothermic peak starting around 220 °C | Indicates that the decomposition process is exothermic and begins soon after melting. |

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This provides real-time analysis of the gases evolved as the sample is heated. For this compound, one would expect to detect:

-

m/z 44 (CO₂) and characteristic IR bands: Indicating decarboxylation.

-

m/z 28 (CO): Indicating fragmentation of the aromatic ring at higher temperatures.

-

m/z 18 (H₂O): From any residual moisture or as a decomposition product.

-

Signatures of organic fragments: From the cleavage of the methoxy group and the aromatic ring.

Safety Considerations

While this compound is not classified as a hazardous substance under OSHA, standard laboratory safety practices should be followed.[2] Thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[2][3] Therefore, thermal analysis should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.

Conclusion

References

A Technical Guide to the Spectroscopic Characterization of 2-Methoxyisophthalic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-methoxyisophthalic acid, a valuable building block in the synthesis of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound (C₉H₈O₅, Molar Mass: 196.16 g/mol ) is a substituted aromatic dicarboxylic acid.[1][2] Its chemical structure, consisting of a benzene ring with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 2, dictates its unique chemical and physical properties, including a melting point of 213-215 °C.[1] The precise characterization of this molecule is paramount for its application in complex syntheses, and spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment.

This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the spectral data is fundamental to its characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the carboxylic acid groups.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Broad Singlet | 2H | 2 x -COOH |

| ~8.2 - 7.8 | Multiplet | 2H | Aromatic H |

| ~7.5 - 7.2 | Multiplet | 1H | Aromatic H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Interpretation:

-

The broad singlet at a high chemical shift (downfield) is characteristic of the acidic protons of the carboxylic acid groups. The broadness is due to hydrogen bonding and chemical exchange.

-

The signals in the aromatic region (7.2-8.2 ppm) are expected to be complex due to the substitution pattern. The two protons ortho to the methoxy group will be the most deshielded.

-

The sharp singlet around 3.9 ppm corresponds to the three protons of the methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~168 - 165 | 2 x -COOH |

| ~160 | C-OCH₃ |

| ~135 - 120 | Aromatic C-H & C-C |

| ~56 | -OCH₃ |

Interpretation:

-

The signals in the downfield region (~165-168 ppm) are assigned to the carbonyl carbons of the two carboxylic acid groups.

-

The carbon attached to the methoxy group is expected to be significantly deshielded and appear around 160 ppm.

-

The remaining aromatic carbons will resonate in the 120-135 ppm range.

-

The carbon of the methoxy group will appear as a distinct signal in the upfield region, typically around 56 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3050 - 3000 | Medium | C-H stretch | Aromatic |

| 2950 - 2850 | Medium | C-H stretch | Methoxy |

| 1725 - 1680 | Strong | C=O stretch | Carboxylic Acid |

| 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1250 - 1000 | Strong | C-O stretch | Methoxy, Carboxylic Acid |

Interpretation:

-

A very broad and strong absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The strong, sharp peak between 1725 and 1680 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid groups.

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1475 cm⁻¹ region.

-

A strong band in the 1250-1000 cm⁻¹ region corresponds to the C-O stretching vibrations of the methoxy and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 196 | Molecular ion (M⁺) |

| 179 | Loss of -OH (M⁺ - 17) |

| 165 | Loss of -OCH₃ (M⁺ - 31) |

| 151 | Loss of -COOH (M⁺ - 45) |

| 121 | Further fragmentation |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 196, corresponding to the molecular weight of this compound.[1] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (m/z 179) and the loss of the entire carboxyl group (m/z 151).[4] The methoxy group can also be lost as a radical, resulting in a peak at m/z 165.

References

A Technical Guide to Unlocking the Research Potential of 2-Methoxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyisophthalic acid, a seemingly unassuming aromatic dicarboxylic acid, holds significant untapped potential as a versatile building block in materials science and medicinal chemistry. While its isomers, particularly 5-methoxyisophthalic acid, have garnered considerable attention in the development of coordination polymers and metal-organic frameworks (MOFs), the unique steric and electronic properties conferred by the 2-methoxy substitution remain a largely unexplored frontier. This technical guide provides a comprehensive overview of the foundational chemistry of this compound and delineates promising, under-investigated research avenues. By synthesizing data from related compounds and proposing novel applications, this document serves as a roadmap for researchers seeking to innovate in polymer chemistry, catalysis, and drug discovery. Detailed experimental protocols, data summaries, and conceptual diagrams are provided to facilitate immediate laboratory investigation.

Foundational Chemistry of this compound

This compound, with the CAS Number 1951-38-8, is a white to off-white solid crystalline powder.[1] Its core structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 2. This specific arrangement of functional groups dictates its chemical reactivity and potential applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₅ | |

| Molecular Weight | 196.16 g/mol | |

| Melting Point | 213-215 °C | |

| Appearance | White to off-white solid | [1] |

| CAS Number | 1951-38-8 |

The synthesis of this compound is most commonly achieved through the oxidation of 2,6-dimethylanisole. A typical laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the oxidation of 2,6-dimethylanisole.

Materials:

-

2,6-dimethylanisole

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

In a round-bottom flask, prepare an alkaline solution of potassium permanganate by dissolving potassium hydroxide and then potassium permanganate in distilled water with stirring.

-

Slowly add 2,6-dimethylanisole to the alkaline potassium permanganate solution while stirring vigorously to ensure proper dispersion.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4. This will precipitate the crude this compound.

-

Collect the white precipitate by vacuum filtration and wash with cold distilled water.

-

Dry the product in a drying oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Diagram of Synthesis Workflow:

References

A Comprehensive Technical Guide to the Safe Handling of 2-Methoxyisophthalic Acid in the Laboratory

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Methoxyisophthalic acid in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe and efficient working environment. The causality behind each recommendation is explained to foster a culture of safety that is both understood and rigorously practiced.

Understanding this compound: Physicochemical Properties

This compound, with the CAS number 1951-38-8, is an aromatic carboxylic acid. Its properties necessitate careful handling to mitigate potential hazards. A thorough understanding of its physical and chemical characteristics is the foundation of a robust safety protocol.

| Property | Value | Source |

| Chemical Formula | C₉H₈O₅ | |

| Molecular Weight | 196.16 g/mol | |

| Appearance | Powder | |

| Melting Point | 213-215 °C | |

| Solubility | Insoluble in cold water; soluble in hot water, alcohol, and ether. | General knowledge on aromatic carboxylic acids |

Hazard Identification and GHS Classification

Anticipated GHS Hazard Classifications:

-

Skin Corrosion/Irritation: Category 2. Like many carboxylic acids, it is expected to cause skin irritation upon prolonged or repeated contact.[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2A. Direct contact with the eyes is likely to cause serious irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). Inhalation of the dust may cause respiratory tract irritation.[1]

Hazard Pictograms (Anticipated):

Signal Word: Warning [2]

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[1]

Risk Assessment and Mitigation: A Proactive Approach

A thorough risk assessment is paramount before commencing any work with this compound. The primary risks are associated with inhalation of the powder, skin contact, and eye contact.

Experimental Workflow and Hazard Control

The following diagram illustrates a logical workflow for risk mitigation when handling this compound.

References

A Theoretical and Computational Guide to 2-Methoxyisophthalic Acid: From Molecular Structure to Potential Applications

Abstract

2-Methoxyisophthalic acid (2-MIA) is an aromatic dicarboxylic acid with significant potential in materials science and pharmaceutical development. Understanding its fundamental molecular properties is crucial for unlocking its applications. This technical guide provides an in-depth exploration of this compound through the lens of modern theoretical and computational chemistry. We will dissect its electronic structure, predict its spectroscopic signatures, and evaluate its chemical reactivity. This document serves as a comprehensive resource for researchers, offering both foundational knowledge and practical computational protocols to guide future experimental work.

Introduction

This compound (2-MIA), with the chemical formula C₉H₈O₅, is a derivative of isophthalic acid.[1] Its structure, featuring a benzene ring substituted with two carboxylic acid groups and a methoxy group, provides a versatile scaffold for chemical synthesis. The presence of these functional groups suggests its utility as a building block, or 'linker,' in the creation of advanced materials like Metal-Organic Frameworks (MOFs) and specialty polymers.[2] Furthermore, the structural motifs present in 2-MIA are found in various biologically active compounds, making it a molecule of interest in drug discovery and design.[3][4][5]

A patent describes a method for synthesizing 2-MIA by oxidizing 2,6-dimethylanisole with an alkaline potassium permanganate solution, followed by acidification.[6] While experimental data provides essential benchmarks, theoretical studies offer a deeper, atom-level understanding of a molecule's behavior. Computational methods, particularly Density Functional Theory (DFT), allow us to predict a wide range of properties before a compound is ever synthesized, saving valuable time and resources.[7][8] This guide will demonstrate how these in silico techniques are applied to 2-MIA, providing a robust framework for its scientific exploration.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1951-38-8 |

| Molecular Formula | CH₃OC₆H₃(CO₂H)₂ |

| Molecular Weight | 196.16 g/mol |

| Physical Form | Powder |

| Melting Point | 213-215 °C |

| SMILES | COc1c(cccc1C(O)=O)C(O)=O |

Part 1: Unveiling the Molecular Architecture: A Theoretical Perspective

The foundation of understanding any molecule lies in its electronic structure and geometry. Here, we delve into the computational methods used to define the most stable conformation of 2-MIA and analyze its electronic landscape.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[7] It is particularly effective for molecules like 2-MIA due to its balance of accuracy and computational efficiency. A typical DFT calculation involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), which together approximate the complex interactions of electrons within the molecule.[9][10]

Geometric Optimization: The first step in any theoretical analysis is to find the molecule's lowest energy structure. This "optimization" process computationally adjusts bond lengths, bond angles, and dihedral angles until a stable equilibrium geometry is reached.

Caption: Optimized molecular structure of this compound.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[13]

Caption: Energy level diagram of Frontier Molecular Orbitals.

Table 2: Illustrative FMO Energies and Reactivity Descriptors for 2-MIA *

| Parameter | Symbol | Value (eV) | Significance |

| Highest Occupied Molecular Orbital | E_HOMO | -6.8 | Electron donating ability |

| Lowest Unoccupied Molecular Orbital | E_LUMO | -1.5 | Electron accepting ability |

| HOMO-LUMO Gap | ΔE | 5.3 | Chemical stability, reactivity |

| Ionization Potential | I ≈ -E_HOMO | 6.8 | Energy to remove an electron |

| Electron Affinity | A ≈ -E_LUMO | 1.5 | Energy released when adding an electron |

| Chemical Hardness | η = (I-A)/2 | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index | ω = μ²/2η | 1.48 | Propensity to accept electrons |

| Chemical Potential | μ = -(I+A)/2 | -4.15 | Electron escaping tendency |

*Note: These values are representative examples for illustrative purposes, calculated based on principles from DFT studies on similar molecules.[14][15][16]

Part 2: Predicting Spectroscopic Signatures

Computational spectroscopy is a vital tool for interpreting experimental data. By simulating spectra, we can assign vibrational modes and electronic transitions with high confidence.[17][18]

Vibrational Spectroscopy (FT-IR & FT-Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in FT-IR and FT-Raman spectra.[19] These frequencies arise from the stretching, bending, and twisting of chemical bonds. Comparing the calculated spectrum with the experimental one allows for a detailed and accurate assignment of each peak to a specific molecular motion.[9]

-

Geometry Optimization: Perform a full geometry optimization of the 2-MIA molecule using a suitable DFT method (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies.

-

Verification: Confirm that the optimization resulted in a true energy minimum by checking for the absence of imaginary frequencies.

-

Scaling: Apply a standard scaling factor (typically ~0.96 for B3LYP functionals) to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the theoretical model.[16]

-

Visualization: Use visualization software to animate the vibrational modes corresponding to each calculated frequency.

-

Assignment: Correlate the scaled frequencies with experimental IR and Raman peaks, using the animations to assign the specific type of vibration (e.g., C=O stretch, O-H bend).

Caption: Workflow for computational vibrational spectroscopy.

Table 3: Illustrative Vibrational Frequencies for Key Functional Groups in 2-MIA *

| Functional Group | Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| O-H (Carboxylic) | Stretching | 3450 (broad) | 3500-2500 |

| C-H (Aromatic) | Stretching | 3080 | 3100-3000 |

| C-H (Methoxy) | Stretching | 2950 | 3000-2850 |

| C=O (Carboxylic) | Stretching | 1710 | 1725-1700 |

| C=C (Aromatic) | Stretching | 1605, 1580 | 1625-1430 |

| C-O (Carboxylic) | Stretching | 1300 | 1320-1210 |

| C-O-C (Ether) | Asymmetric Stretch | 1250 | 1275-1200 |

*Note: These are representative values based on DFT studies of isophthalic acid and related compounds.[8][10]

Part 3: Probing Reactivity and Drug Development Potential

Theoretical studies are instrumental in predicting how a molecule will behave in a chemical reaction and how it might interact with biological systems.

Application in Materials Science

The two carboxylic acid groups of 2-MIA make it an excellent candidate for forming coordination polymers and MOFs. In these materials, the organic molecule acts as a "linker" that connects metal ions or clusters into a repeating, often porous, framework. The geometry and electronic properties of the linker, which can be accurately predicted by DFT, dictate the final structure and properties of the material.[2]

Caption: Conceptual workflow for the synthesis of a MOF using 2-MIA.

Potential in Drug Discovery

Computational methods are now an indispensable part of modern drug discovery.[20] Techniques like molecular docking can predict how a molecule like 2-MIA might bind to the active site of a target protein, such as an enzyme or receptor.[21][22] This allows for the rapid screening of thousands of compounds in silico to identify promising candidates for further experimental testing.[23][24]

-

Target Preparation: Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of 2-MIA and optimize its geometry using computational chemistry software. Assign rotatable bonds.

-

Binding Site Definition: Identify the active site or binding pocket on the target protein. This can be based on known ligand-protein complexes or predicted using pocket-finding algorithms. Define a "grid box" that encompasses this site.

-

Docking Simulation: Use a docking program (e.g., AutoDock) to systematically place the ligand (2-MIA) into the defined binding site in various conformations and orientations.[25]

-

Scoring and Analysis: The program calculates a "binding energy" or "docking score" for each pose, estimating the binding affinity.[26] The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Caption: A typical workflow for a molecular docking study.

Conclusion

This technical guide has demonstrated the power of theoretical and computational studies in providing a multifaceted understanding of this compound. Through methods like Density Functional Theory, we have outlined how to determine its stable structure, analyze its electronic properties, and predict its spectroscopic behavior. These computational insights form a critical foundation for rational experimental design.

The analysis of Frontier Molecular Orbitals and reactivity descriptors suggests that 2-MIA is a stable yet versatile molecule. Its potential as an organic linker in materials science, particularly for creating bespoke MOFs, is significant. Furthermore, the application of molecular docking protocols highlights a clear path for exploring its utility in drug discovery programs. The synergy between in silico prediction and empirical validation is the cornerstone of modern chemical research, and this compound stands as a compelling candidate for further investigation driven by this dual approach.

References

- 1. This compound 85 1951-38-8 [sigmaaldrich.com]

- 2. 5-Methoxyisophthalic acid [myskinrecipes.com]

- 3. Drug discovery in ophthalmology: past success, present challenges, and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103159620A - Preparation method of 2-hydroxyisophthalic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. arxiv.org [arxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. researchgate.net [researchgate.net]

- 19. Ab initio calculations of vibrational spectra of 2-methoxy ethanol in the C–H stretching range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. medchemica.com [medchemica.com]

- 21. researchgate.net [researchgate.net]

- 22. Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jbiochemtech.com [jbiochemtech.com]

- 24. bioinformation.net [bioinformation.net]

- 25. mdpi.com [mdpi.com]

- 26. Molecular docking of alkaloid compounds with the matrix metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Latent Therapeutic Potential of 2-Methoxyisophthalic Acid Derivatives

An In-depth Technical Guide for Researchers

Abstract: The 2-methoxyisophthalic acid scaffold and its primary derivatives, notably 2-hydroxyisophthalic acid, represent a class of aromatic compounds with significant, yet underexplored, potential in medicinal chemistry and materials science. The strategic positioning of two carboxylic acid groups and a methoxy/hydroxyl moiety on the benzene ring provides a versatile platform for synthesizing compounds with finely-tuned electronic and steric properties. This guide offers a comprehensive exploration of the synthesis, fundamental properties, and potential applications of these derivatives, with a particular focus on their relevance to drug discovery. We provide detailed, field-tested protocols for the synthesis of the core molecule and its key functionalized analogues. Furthermore, we present a compelling, mechanistically-grounded hypothesis for their application as inhibitors of Sirtuin 5 (SIRT5), a metabolic enzyme increasingly implicated in oncology. This document is intended to serve as a foundational resource for researchers aiming to leverage this promising chemical scaffold for the development of novel therapeutics and advanced materials.

Part 1: The Core Moiety: this compound

The journey into this class of compounds begins with this compound (2-MIPA), the parent molecule from which more complex and functional derivatives are synthesized. Understanding its synthesis and fundamental properties is crucial for its effective utilization.

Synthesis and Purification

The synthesis of 2-MIPA is efficiently achieved through the oxidation of the readily available starting material, 2,6-dimethylanisole. The use of a strong oxidizing agent like potassium permanganate in an alkaline medium allows for the conversion of the two methyl groups into carboxylic acids. This method is advantageous due to its use of inexpensive raw materials and relatively mild reaction conditions[1].

Rationale: This protocol utilizes a classic permanganate oxidation of benzylic carbons. The alkaline conditions (KOH) are essential to prevent the formation of insoluble manganese dioxide (MnO₂) sludge and to facilitate the oxidation process. The reaction is heated under reflux to ensure it proceeds to completion. Acidification of the resulting potassium salt solution precipitates the dicarboxylic acid product.

-

Step 1: Reagent Preparation

-

In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add potassium hydroxide (3.3 g, 0.06 mol), water (98 mL), and potassium permanganate (19.15 g, 0.121 mol).

-

Stir the mixture until all solids are fully dissolved, forming a deep purple alkaline potassium permanganate solution.

-

-

Step 2: Oxidation Reaction

-

Slowly add 2,6-dimethylanisole (2.6 mL, 0.018 mol) dropwise to the stirred permanganate solution. Ensure the starting material is well dispersed.

-

Heat the reaction mixture to 80°C and maintain it under reflux with vigorous stirring for 4 hours. The progress of the reaction is indicated by the formation of a brown MnO₂ precipitate.

-

-

Step 3: Work-up and Isolation

-

After the reflux period, cool the mixture to room temperature.

-

Perform suction filtration to remove the insoluble manganese dioxide. Wash the filter cake with a small amount of water to recover any trapped product.

-

Combine the filtrate and washings. While stirring, carefully add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 3-4.

-

A white solid, this compound, will precipitate out of the solution.

-

Collect the solid product by suction filtration, wash it with cold water (2-3 times), and dry it in a vacuum oven at 60°C to a constant weight.

-

Caption: Workflow for the synthesis of this compound.

Physicochemical and Electronic Properties

2-MIPA is a white, powdered solid at room temperature[2]. Its key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1951-38-8 | [3] |

| Molecular Formula | C₉H₈O₅ | [3] |

| Molecular Weight | 196.16 g/mol | [3] |

| Melting Point | 213-215 °C | [2] |

| Appearance | White to off-white solid powder | [2] |

| Predicted pKa | ~3.42 ± 0.10 | [2] |

The term "basic properties" in the context of this molecule primarily refers to its fundamental electronic characteristics. As a dicarboxylic acid, 2-MIPA is decidedly acidic. The predicted pKa of ~3.42 suggests it is a moderately strong organic acid[2]. The acidity is influenced by the methoxy (-OCH₃) group. This group exerts two opposing electronic effects:

-

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the benzene ring through the sigma bond, which tends to stabilize the carboxylate anion and increase acidity.

-

Resonance Effect (+R): The oxygen's lone pairs can be delocalized into the benzene ring, donating electron density. This effect destabilizes the carboxylate anion and decreases acidity[4][5].

For substituents at the ortho and para positions, the resonance effect often dominates, making compounds like p-methoxybenzoic acid less acidic than benzoic acid[6]. However, in 2-MIPA, the methoxy group is ortho to one carboxyl group and meta to the other. This complex positioning, combined with potential steric hindrance and intramolecular hydrogen bonding, results in a nuanced acidity profile that is key to its reactivity and interactions.

Part 2: Key Derivatives and Their Synthesis

The true potential of 2-MIPA is realized through its conversion into derivatives. The most significant of these is 2-hydroxyisophthalic acid, which unmasks a phenolic hydroxyl group, creating a potent pharmacophore.

Demethylation to 2-Hydroxyisophthalic Acid

The conversion of 2-MIPA to 2-hydroxyisophthalic acid (2-HIPA) is a critical transformation. This is typically achieved by ether cleavage using a strong acid like hydrobromic acid (HBr) in acetic acid[1].

Rationale: This protocol uses a classic acid-catalyzed ether cleavage. HBr is a strong nucleophilic acid that can effectively demethylate the anisole moiety. The reaction is driven to completion by heating, with the evolution of methyl bromide gas.

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, add this compound (15 g, 0.077 mol).

-

Add 150 mL of a hydrobromic acid-acetic acid solution (e.g., 33% HBr in glacial acetic acid).

-

-

Step 2: Demethylation Reaction

-

Heat the mixture to 120°C and maintain a gentle reflux for approximately 4 hours.

-

The reaction is complete when the evolution of gas (methyl bromide) ceases.

-

-

Step 3: Isolation and Purification

-

Cool the reaction mixture in an ice bath to induce precipitation of the crude product.

-

Collect the crude 2-hydroxyisophthalic acid by suction filtration.

-

Recrystallize the crude solid from hot water to obtain the pure product.

-

Functionalization of the Aromatic Ring: Synthesis of 5-Amino-2-hydroxyisophthalic Acid

Further derivatization of the 2-HIPA core allows for the introduction of functional groups that can modulate biological activity or serve as handles for conjugation. A common strategy involves nitration followed by reduction to install an amino group at the 5-position[7].

Rationale: This two-step process first introduces a nitro group via electrophilic aromatic substitution, a standard reaction for activating aromatic rings. The subsequent reduction of the nitro group to an amine is a classic transformation, efficiently catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere[7].

-

Step 3a: Nitration of 2-HIPA

-

Carefully dissolve 2-hydroxyisophthalic acid (7.28 g, 0.036 mol) in 48 mL of concentrated sulfuric acid in a flask.

-